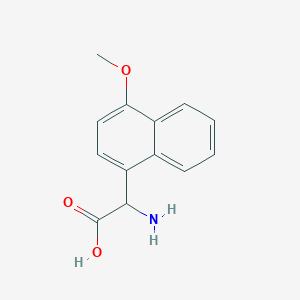

2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid

Description

Key Milestones:

| Year | Development | Source |

|---|---|---|

| 2005 | First PubChem entry | |

| 2011 | Advances in naphthyl-glycine synthesis via Mannich reactions | |

| 2020 | Exploration in enantioselective hydrogenation methodologies |

Taxonomic Classification in Organic Chemistry

This compound belongs to the following taxonomic categories:

- Class : Non-proteinogenic α-amino acids

- Subclass : Aromatic amino acids

- Structural family : Methoxynaphthalene derivatives

Its IUPAC name, 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid, delineates a naphthalene core substituted with a methoxy group (-OCH₃) at the 4-position and an α-amino acetic acid moiety at the 1-position. The molecular formula (C₁₃H₁₃NO₃ ) and weight (231.25 g/mol) were confirmed via high-resolution mass spectrometry. The planar naphthalene system facilitates π-π interactions, while the polar functional groups enhance solubility in protic solvents, making it structurally unique among bicyclic amino acids.

Structural Comparison with Related Compounds:

Significance in Contemporary Chemical Research

The compound’s hybrid structure—combining a naphthalene scaffold with amino acid functionality—has enabled diverse applications:

Medicinal Chemistry

- Chiral Auxiliary : Its rigid naphthalene backbone serves as a stereochemical template in asymmetric synthesis, particularly for pharmaceuticals requiring enantiopure intermediates.

- Protein Interaction Studies : Analogous structures (e.g., PEX14-PEX5 inhibitors) demonstrate utility in targeting protein-protein interactions, suggesting potential for biochemical tool development.

Materials Science

Methodological Innovations

- Catalytic Hydrogenation : Nickel-catalyzed asymmetric hydrogenation protocols, optimized for α-aryl glycines, have been adapted for derivatives of this compound.

- Cross-Coupling Reactions : Palladium-mediated C–S bond formation techniques, as described in sulfonamide synthesis, could be extended to functionalize its naphthalene ring.

Properties

IUPAC Name |

2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7,12H,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOJMRIHNOFQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methoxylation: The amino-naphthalene compound is then subjected to methoxylation to introduce the methoxy group.

Acetylation: Finally, the compound undergoes acetylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound is being explored as a precursor for the synthesis of novel pharmaceuticals. Its structural characteristics, including the methoxy group and amino group, suggest potential biological activities that could lead to new therapeutic agents. For instance, derivatives of naphthalene compounds often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Case Study:

A study investigated the synthesis of various derivatives of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid, focusing on their potential as anti-cancer agents. The results indicated that certain derivatives showed promising activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The binding affinity of these compounds to specific cancer-related proteins was also evaluated, highlighting their potential in targeted cancer therapy .

Biological Research

Biological Activity:

The compound's biological properties are under investigation, particularly its interaction with proteins involved in critical cellular pathways. For example, it has been noted that similar compounds can modulate the activity of proteins like Mcl-1, which is implicated in cancer cell survival. Understanding these interactions could pave the way for developing new strategies for cancer treatment .

Research Findings:

Research has shown that compounds with structural similarities to 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Material Science

Polymeric Applications:

In material science, 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid is being studied for its potential use in synthesizing functional polymers. The unique properties imparted by the naphthalene moiety can enhance the mechanical and thermal stability of polymeric materials.

Data Table: Potential Polymer Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Coatings | Use in protective coatings for enhanced durability | Improved resistance to environmental factors |

| Biomedical Devices | Incorporation into biocompatible materials | Enhanced compatibility with biological tissues |

| Sensors | Development of sensors based on chemical reactivity | Increased sensitivity and specificity |

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-Amino-2-(2-Methoxynaphthalen-1-yl)acetic Acid

- Key Difference : Methoxy group at the 2-position instead of 3.

- Synthesis : Synthesized via 5-(2-methoxynaphthalen-1-yl)hydantoin intermediate, followed by hydrolysis and Boc deprotection .

- Impact : The 2-methoxy group may sterically hinder interactions with planar biological targets (e.g., enzymes), reducing binding affinity compared to the 4-methoxy isomer.

2-(4-Methoxynaphthalen-1-yl)acetic Acid

(2-Hydroxy-1-naphthyl)acetic Acid

- Key Difference : Hydroxy substituent instead of methoxy.

- Properties: Increased acidity (pKa ~3–4 for phenolic OH) compared to methoxy derivatives, enhancing solubility in basic conditions but reducing stability under oxidative conditions .

Substituted Phenyl Analogues

2-Amino-2-(4-Methoxyphenyl)acetic Acid

- Key Difference : Phenyl ring instead of naphthalene.

Research Findings and Implications

Synthetic Challenges : Positional isomers require tailored synthetic routes. For example, 2-methoxy derivatives necessitate protective group strategies to avoid undesired side reactions .

Biological Interactions : Substituent position significantly affects binding metrics. Docking studies suggest that 4-methoxy substitution may optimize ligand-enzyme interactions compared to ortho-substituted analogues .

Biological Activity

2-Amino-2-(4-methoxynaphthalen-1-yl)acetic acid, often referred to as a derivative of naphthalene, possesses unique structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 231.25 g/mol. Its structure includes a methoxy-substituted naphthalene ring, an amino group, and an acetic acid moiety. These functional groups are crucial for its biological interactions and activities.

1. Antioxidant Activity

Compounds with naphthalene scaffolds are recognized for their ability to scavenge free radicals. 2-Amino-2-(4-methoxynaphthalen-1-yl)acetic acid exhibits significant antioxidant properties, which have been demonstrated through various assays.

- Mechanism : The methoxy and amino groups enhance the compound's electron-donating ability, allowing it to neutralize reactive oxygen species (ROS) effectively.

- Research Findings : In vitro studies have shown that derivatives of naphthalene compounds can exhibit antioxidant activity in a dose-dependent manner, with notable radical scavenging capabilities .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens.

- Case Studies : Research indicates that similar naphthalene derivatives have demonstrated both antibacterial and antifungal activities. For instance, compounds structurally related to 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid have shown efficacy against Gram-positive and Gram-negative bacteria .

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive | Effective inhibition | |

| Gram-negative | Moderate inhibition |

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties.

- Mechanism : It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, similar to other naphthalene derivatives known for their anti-inflammatory effects .

The biological activity of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid is influenced by its ability to interact with various molecular targets:

- Enzyme Interactions : The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity.

- Binding Affinity : Molecular docking studies indicate that the compound can bind effectively to specific proteins involved in oxidative stress response and inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(naphthalen-1-yl)acetic acid | Naphthalene core without methoxy group | Lacks antioxidant properties |

| 7-Methoxynaphthalene | Methoxy substitution on naphthalene ring | No amino or acetic functionalities |

| Naproxen | Naphthalene derivative | Known anti-inflammatory properties |

This comparison highlights the distinct combination of methoxy and amino functionalities in 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid that may confer unique biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydantoin intermediates derived from substituted naphthalenecarboxaldehyde. For example, 2-hydroxy-1-naphthaldehyde can be methoxylated, followed by condensation with hydantoin precursors. Hydrolysis under reflux with aqueous NaOH (1–2 days) and subsequent deprotection (e.g., using HCl or trifluoroacetic acid) yields the target compound. Key factors include pH control during hydrolysis, reaction time, and the use of protecting groups (e.g., Boc) to prevent side reactions .

Q. How does the 4-methoxy group on the naphthalene ring influence the compound’s chirality and reactivity in asymmetric synthesis?

- Methodological Answer : The methoxy group introduces steric and electronic effects, stabilizing intermediates via resonance and enhancing enantioselectivity in chiral environments. The asymmetric carbon in the glycine moiety allows for resolution using chiral auxiliaries or chromatography. Computational studies (e.g., DFT) can predict the impact of substituent position on reaction pathways .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using programs like SHELXL ) confirms absolute configuration and intermolecular interactions (e.g., π–π stacking). Complementary techniques include NMR (for stereochemical analysis), HPLC for enantiomeric purity, and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Rigorous structural verification (via crystallography or 2D NMR) and comparative studies with analogs (e.g., 4-bromo or 4-fluoro derivatives) can isolate substituent-specific effects. Meta-analyses of dose-response curves and kinetic studies are recommended .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding affinities, emphasizing the methoxy group’s role in π–π stacking with aromatic residues. Molecular dynamics (MD) simulations assess stability under physiological conditions. QSAR models can correlate substituent electronic parameters (Hammett constants) with activity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer : Batch-to-batch variability in hydrolysis steps and racemization during prolonged heating are key issues. Continuous flow reactors improve heat/mass transfer and reduce reaction times. Catalytic systems (e.g., immobilized enzymes or metal catalysts) enhance enantioselectivity in industrial settings .

Q. How does the 4-methoxy substituent affect photophysical properties compared to unsubstituted or halogenated analogs?

- Methodological Answer : The electron-donating methoxy group red-shifts UV-Vis absorption spectra due to extended conjugation. Time-resolved fluorescence studies quantify excited-state lifetimes, while cyclic voltammetry measures oxidation potentials. Comparative data with 4-chloro or 4-methyl analogs highlight substituent effects on charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.